molecular formula C10H14N2O5 B119643 [5'-13C]thymidine CAS No. 240407-53-8

[5'-13C]thymidine

Cat. No. B119643
M. Wt: 243.22 g/mol
InChI Key: IQFYYKKMVGJFEH-CJLSWCASSA-N
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Description

Thymidine, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase .


Synthesis Analysis

Thymidine can be synthesized and characterized through different spectroscopic techniques such as 1H, 13C NMR, HR-EI-MS . It is also used in the thymidine incorporation assay, where a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division .


Molecular Structure Analysis

Thymidine is a small molecule with a molecular formula of C10H14N2O5 . It has a molecular weight of 242.229 Da .


Chemical Reactions Analysis

Thymidine is involved in various chemical reactions. It is a substrate for several enzymes including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Glucose-1-phosphate thymidylyltransferase .


Physical And Chemical Properties Analysis

Thymidine is a small molecule with a molecular formula of C10H14N2O5 . It has a molecular weight of 242.229 Da . It exists in solid form as small white crystals or white crystalline powder .

Scientific Research Applications

Raman Spectroscopy Studies

  • [5'-13C]thymidine has been utilized in Raman spectroscopy to investigate its molecular vibrations. For example, Tsuboi et al. (1999) synthesized [5'-13C]thymidine and analyzed its Raman spectrum, providing insights into the molecule's bending and stretching vibrations (Tsuboi et al., 1999).

DNA Synthesis Tracking

  • Analogues of [5'-13C]thymidine, such as 5-ethynyl-2'-deoxyuridine (EdU), have been developed for tracking DNA synthesis. Cavanagh et al. (2011) discussed how EdU and similar molecules are used in biomedical research for tagging DNA synthesis, enabling detailed studies in areas like stem cell research and cancer biology (Cavanagh et al., 2011).

NMR Spectroscopy

  • Nuclear Magnetic Resonance (NMR) spectroscopy is another field where [5'-13C]thymidine is used. Maltseva et al. (1999) employed 13C/2H double-labeled thymidine in NMR spectroscopy, which allowed for detailed analysis of nucleoside dynamics (Maltseva et al., 1999).

Studies on DNA Interactions

  • [5'-13C]thymidine has been used to study interactions with other molecules. For instance, Anselmino et al. (1993) investigated the interaction of 5-methoxypsoralen with thymidine, leading to insights into DNA damage and repair mechanisms (Anselmino et al., 1993).

Cell-Cycle Analysis

  • In cell biology, thymidine analogues are used to analyze the cell cycle, as demonstrated by Anda et al. (2014) using fission yeast cells. They optimized the labeling process to minimize the impact of analogues on cell-cycle progression (Anda et al., 2014).

Molecular Radiobiology

  • Thymidine analogues have been instrumental in molecular radiobiology studies. Gitlin et al. (1961) used 5-iododeoxyuridine, a thymidine analogue, to evaluate the effects of x-radiation on DNA metabolism (Gitlin et al., 1961).

Autoradiographic Studies

  • Autoradiographic techniques employing thymidine have been pivotal in histogenesis studies, as shown by Angevine and Sidman (1961) in their study of cerebral cortex development in mice (Angevine & Sidman, 1961).

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-CJLSWCASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)[13CH2]O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450542
Record name [5'-13C]thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5'-13C]thymidine

CAS RN

240407-53-8
Record name [5'-13C]thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Tsuboi, Y Takeuchi, E Kawashima, Y Ishido… - … Acta Part A: Molecular …, 1999 - Elsevier
The thymidine isotopomer, [5′- 13 C]thymidine, has been synthesized and its Raman spectrum has been recorded and compared with that of normal thymidine. Many of the Raman …
Number of citations: 8 www.sciencedirect.com
AM Ono, A Ono, M Kainosho - Tetrahedron letters, 1997 - Elsevier
(5′S)-[5′- 2 H 1 ;1′,2′,3′,4′,5′- 13 C 5 ]-Thymidine has been synthesized by a stereoselective deuteride transfer reaction from (−)- or (+)-[2- 2 H 1 ]-isobornyloxymagnesium …
Number of citations: 18 www.sciencedirect.com

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